molecular formula C14H17N3O2 B2550693 (4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)(furan-2-yl)methanone CAS No. 1286726-30-4

(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)(furan-2-yl)methanone

Cat. No. B2550693
CAS RN: 1286726-30-4
M. Wt: 259.309
InChI Key: KNLWOKAOEFMBCJ-UHFFFAOYSA-N
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Description

RP6530 is a small organic molecule that belongs to the family of furamide compounds. It has a molecular formula of C14H17N3O2 and a molecular weight of 259.309.


Molecular Structure Analysis

The molecular structure analysis of compounds like RP6530 typically involves techniques such as sequence alignment, searches against biological databases, and others . The current model of atomic structure is the quantum mechanical model .


Chemical Reactions Analysis

Chemical reactions analysis often involves studying the changes compounds undergo during reactions with other substances . Machine learning-based models have been developed to classify enzymatic reactions, showing great advantages over costly and long-winded experimental verifications .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like RP6530 can be studied using various techniques. These properties include the compound’s composition, structure, and the changes it undergoes during reactions with other substances .

Scientific Research Applications

Chemical Inhibitors

The study by Khojasteh et al. (2011) discusses the role of chemical inhibitors, particularly those related to cytochrome P450 isoforms, in human liver microsomes. While the specific compound is not mentioned, the research highlights the importance of selectivity in chemical inhibitors for deciphering the involvement of specific enzymes, which could be relevant for the compound if it acts as an inhibitor Khojasteh et al., 2011.

Medicinal Chemistry

Several studies focus on the synthesis and biological evaluation of heterocyclic compounds, including pyrazoles and furan derivatives, which are relevant to the structure of the compound . For example, Sheetal et al. (2018) review the synthesis and potential biological activities found in pyrazole derivatives, indicating their importance in pharmaceutical applications Sheetal et al., 2018. Similarly, research on coumarin and oxadiazole derivatives by Jalhan et al. (2017) shows a wide range of biological activities, suggesting that similar structural compounds could also possess diverse medicinal properties Jalhan et al., 2017.

Organic Synthesis

The modification and functionalization of heterocyclic compounds are crucial in organic synthesis. Petzold-Welcke et al. (2014) discuss the chemical modification of xylan to produce biopolymer ethers and esters with specific properties, highlighting the potential of furan derivatives in creating materials with tailored functionalities Petzold-Welcke et al., 2014. Additionally, Kamneva et al. (2018) review the reactions of arylmethylidene derivatives of 3H-furan-2-ones, demonstrating the versatility of furan-based compounds in synthesizing a wide range of chemical entities Kamneva et al., 2018.

Safety and Hazards

Ensuring safety and managing hazards is a critical aspect of working with any chemical compound. Businesses need to conduct a risk assessment to understand the hazards and risks in their workplace and put measures in place to effectively control them .

properties

IUPAC Name

furan-2-yl-[4-(pyrazol-1-ylmethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c18-14(13-3-1-10-19-13)16-8-4-12(5-9-16)11-17-7-2-6-15-17/h1-3,6-7,10,12H,4-5,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNLWOKAOEFMBCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C=CC=N2)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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